REACTION_SMILES
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[CH3:23][C:24]#[N:25].[NH2:1][O:2][c:3]1[c:4]([N+:12](=[O:13])[O-:14])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[n:15]1[cH:16][c:17]([CH2:21][OH:22])[cH:18][cH:19][cH:20]1>>[NH2:1][n+:15]1[cH:16][c:17]([CH2:21][OH:22])[cH:18][cH:19][cH:20]1.[O-:2][c:3]1[c:4]([N+:12](=[O:13])[O-:14])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NOc1ccc([N+](=O)[O-])cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cccnc1
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Name
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Type
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product
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Smiles
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N[n+]1cccc(CO)c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc([O-])c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |